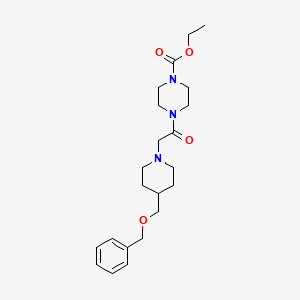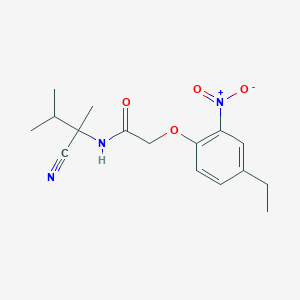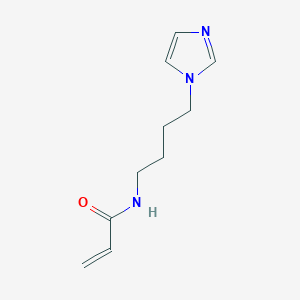
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids . This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of these rings makes the compound structurally interesting and potentially useful in various chemical and biological applications.
Méthodes De Préparation
The synthesis of Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of boronic esters as protective groups in carbohydrate chemistry . The process typically includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection steps. The reaction conditions for these steps are generally mild and tolerant of various functional groups.
Industrial production methods may involve the use of organic and inorganic bases, alkali metal halides as catalysts, and phase transfer catalysts such as tetraalkyl/aryl ammonium halides/hydroxides . These methods ensure efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, the compound can undergo Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boronic acid derivatives, resulting in the formation of new carbon–carbon bonds.
Applications De Recherche Scientifique
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s structural features make it a potential candidate for drug development and therapeutic applications . Additionally, it may be used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various biological receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 4-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as other piperidinecarboxylic acids and piperazine derivatives These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
ethyl 4-[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c1-2-29-22(27)25-14-12-24(13-15-25)21(26)16-23-10-8-20(9-11-23)18-28-17-19-6-4-3-5-7-19/h3-7,20H,2,8-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKPJUDMGIQEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2448801.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2448805.png)
![N-(1-benzylpiperidin-4-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2448807.png)
![5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2448810.png)
![N-cyclopentyl-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2448811.png)
![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2448813.png)
